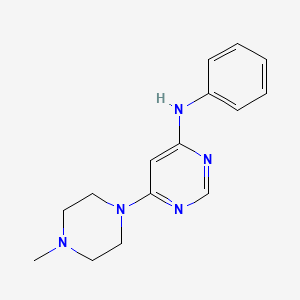![molecular formula C10H9BrF3NOS B7679984 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes, making it a valuable tool for researchers studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide has several potential applications in scientific research. One of the most promising areas of research involves using this compound as an inhibitor of certain enzymes. For example, it has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. This makes it a valuable tool for researchers studying the endocannabinoid system and its role in various biological processes.
Wirkmechanismus
The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes, such as FAAH. By inhibiting these enzymes, this compound can increase the levels of certain endocannabinoids, which can have a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide are still being studied, but it is believed to have a range of effects on the body. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for researchers studying various biological processes. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide. One area of interest is exploring its potential as a treatment for various conditions, such as chronic pain and inflammation. Another area of research could involve studying its effects on other enzymes and biological processes. Additionally, there may be potential applications for this compound in fields such as drug discovery and development.
Synthesemethoden
The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with methyl chloroacetate to produce N-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylsulfanylacetamide. This intermediate is then reacted with ammonia to produce the final product, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide.
Eigenschaften
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NOS/c1-17-5-9(16)15-8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPCSRFXKHEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)



![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
